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Compound of Interest

Compound Name:
N'-hydroxy-2-

methylpropanimidamide

Cat. No.: B3023365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for

reactions involving N'-hydroxy-2-methylpropanimidamide. This document includes detailed

protocols for its synthesis and subsequent derivatization, alongside characterization data and

potential applications in medicinal chemistry.

Chemical Properties and Data
N'-hydroxy-2-methylpropanimidamide is a valuable building block in organic synthesis,

primarily utilized as a precursor for the construction of various heterocyclic systems and as a

bioisostere for carboxylic acids in drug design.

Property Value Reference

Molecular Formula C₄H₁₀N₂O [1]

Molecular Weight 102.14 g/mol [1]

CAS Number 35613-84-4 [1]

Predicted XlogP 0.4

Predicted Boiling Point 146.3 ± 23.0 °C

Predicted Density 1.09 ± 0.1 g/cm³
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Experimental Protocols
Protocol 1: Synthesis of N'-hydroxy-2-
methylpropanimidamide
This protocol details the synthesis of N'-hydroxy-2-methylpropanimidamide from 2-

methylpropanenitrile and hydroxylamine.

Materials:

2-methylpropanenitrile (isobutyronitrile)

Hydroxylamine hydrochloride

Potassium carbonate

Methanol

Deionized water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Heating mantle or oil bath

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:
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To a solution of 2-methylpropanenitrile (1.0 eq) in methanol, add hydroxylamine

hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours.

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes

as the eluent).

Once the reaction is complete, cool the mixture to room temperature and remove the

methanol under reduced pressure using a rotary evaporator.

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x

50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel or recrystallization to obtain

pure N'-hydroxy-2-methylpropanimidamide.

Expected Yield: 80-90%

Characterization Data:

Analysis Method Expected Data

¹H NMR (CDCl₃)

δ (ppm): 1.2 (d, 6H, CH(CH₃)₂), 2.8 (sept, 1H,

CH(CH₃)₂), 4.8 (br s, 2H, NH₂), 7.5 (br s, 1H,

OH)

¹³C NMR (CDCl₃)
δ (ppm): 20.5 (CH(CH₃)₂), 33.0 (CH(CH₃)₂),

155.0 (C=N)

IR (KBr, cm⁻¹)
~3400-3200 (N-H and O-H stretching), ~2970

(C-H stretching), ~1650 (C=N stretching)

Mass Spec. (ESI+) m/z: 103.0866 [M+H]⁺, 125.0685 [M+Na]⁺
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Protocol 2: Synthesis of 3-(1-methylethyl)-5-substituted-
1,2,4-oxadiazoles
This protocol describes the reaction of N'-hydroxy-2-methylpropanimidamide with an acyl

chloride to form a 1,2,4-oxadiazole derivative.

Materials:

N'-hydroxy-2-methylpropanimidamide

Acyl chloride (e.g., benzoyl chloride)

Pyridine or triethylamine

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Sodium bicarbonate solution (saturated)

Deionized water

Brine

Anhydrous sodium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Ice bath

Standard laboratory glassware

Procedure:

Dissolve N'-hydroxy-2-methylpropanimidamide (1.0 eq) in anhydrous DCM in a round-

bottom flask under a nitrogen atmosphere.

Cool the solution in an ice bath and add pyridine (1.2 eq).
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Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with deionized water and brine, then dry over anhydrous

sodium sulfate.

Filter and concentrate the solution under reduced pressure.

The resulting intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole by

heating in a high-boiling point solvent (e.g., toluene, xylene) or by treatment with a

dehydrating agent.

Purify the final product by column chromatography.

Expected Yield: 60-80%

Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and a potential signaling pathway

context for N'-hydroxy-2-methylpropanimidamide and its derivatives.
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Caption: Workflow for the synthesis of N'-hydroxy-2-methylpropanimidamide.
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N'-hydroxy-2-methylpropanimidamide
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Caption: Workflow for the synthesis of 1,2,4-oxadiazoles.
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Caption: Hypothetical signaling pathway involving a drug candidate.
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Applications in Drug Development
N'-hydroxyimidamides are recognized as valuable bioisosteres for carboxylic acids. This

substitution can improve the pharmacokinetic properties of a drug candidate, such as

membrane permeability and metabolic stability, while maintaining or enhancing its binding

affinity to the biological target. The synthesis of a library of 1,2,4-oxadiazoles from N'-hydroxy-
2-methylpropanimidamide allows for the exploration of structure-activity relationships (SAR)

in a drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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